3-(p-Tolyl)cyclobutanol
Description
3-(p-Tolyl)cyclobutanol is a cyclobutanol derivative featuring a para-methylphenyl (p-Tolyl) substituent at the 3-position of the cyclobutane ring. This compound’s strained four-membered ring and hydroxyl group make it a valuable intermediate in organic synthesis, particularly in enantioselective reactions and polymer chemistry. The p-Tolyl group may enhance steric and electronic properties, influencing reactivity and selectivity in comparison to other substituents.
Properties
IUPAC Name |
3-(4-methylphenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUNMGXRHYXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-(p-Tolyl)cyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-(p-Tolyl)cyclobutanol can be scaled up using catalytic hydrogenation of 3-(p-Tolyl)cyclobutanone. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(p-Tolyl)cyclobutanone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form 3-(p-Tolyl)cyclobutane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 3-(p-Tolyl)cyclobutanone.
Reduction: 3-(p-Tolyl)cyclobutane.
Substitution: Tosylates and other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)cyclobutanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
3-(Hydroxymethyl)cyclobutanol
- Structure : Contains a hydroxymethyl (-CH2OH) group instead of p-Tolyl.
- Purity & Handling : Commercially available at >98% purity, stored under standard laboratory conditions .
- Applications : Primarily used as a building block in medicinal chemistry. Its simpler structure lacks the aromatic p-Tolyl group, reducing steric hindrance but limiting π-π interactions in catalytic systems.
3-Azido-3-butylcyclobutanol
- Structure : Features an azido (-N3) and butyl chain, enabling click chemistry applications .
- Synthesis : Prepared via stereoselective reactions, yielding separable diastereomers (e.g., 9a and 9b) with distinct NMR profiles .
- Key Difference: The azido group introduces explosive hazards, unlike the stable p-Tolyl group in 3-(p-Tolyl)cyclobutanol.
Cyclohexanone Analogs
3-(p-Tolyl)cyclohexanone
- Structure: Cyclohexanone ring with p-Tolyl substituent (C13H16O) .
- Reactivity: The ketone group enables nucleophilic additions, contrasting with the hydroxyl group in cyclobutanols.
- Storage: Requires refrigeration (2–8°C), suggesting higher stability of cyclobutanol derivatives at room temperature .
Heterocyclic Derivatives
N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide
- Structure : Combines cyclobutane carboxamide with a thiophene moiety .
- the electron-neutral p-Tolyl group.
Comparative Data Table
¹Inferred from enantioselective cyclobutanol rearrangements achieving 74–98% ee .
Research Findings and Trends
- Enantioselective Catalysis: Bulky phosphoric acid catalysts enable cyclobutanol ring expansions with >90% ee, a strategy likely applicable to 3-(p-Tolyl)cyclobutanol .
- Drug Design: Cyclobutane fragments (e.g., 3-Azido derivatives) are prioritized for conformational rigidity, a trait shared by 3-(p-Tolyl)cyclobutanol but with improved stability .
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